6-Aminohexyl Methanethiosulfonate Hydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

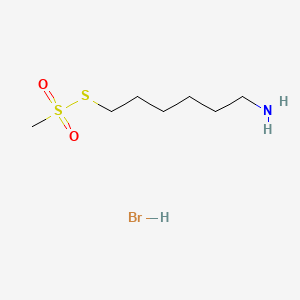

6-methylsulfonylsulfanylhexan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTQJNGBWWDIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675582 | |

| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216618-83-5 | |

| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Disulfide Oxidation Route

This approach involves synthesizing a disulfide intermediate followed by controlled oxidation. For example, 6-aminohexanethiol may be oxidized using hydrogen peroxide (H₂O₂) or iodine (I₂) in acetic acid to form the corresponding methanethiosulfonate. However, over-oxidation to sulfonic acids remains a risk, necessitating precise stoichiometric control.

Nucleophilic Substitution Route

Here, a thiolate anion reacts with methanesulfonyl chloride derivatives. For instance, 6-aminohexanethiol could react with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to form the thiosulfonate. This method offers better regioselectivity but requires anhydrous conditions to prevent hydrolysis.

Stepwise Synthesis of this compound

Synthesis of 6-Aminohexanethiol

The aminohexyl backbone is typically derived from 6-aminohexanol through a two-step process:

Thiosulfonate Formation

Method A (Oxidation) :

-

Reagents : 6-Aminohexanethiol (1 eq), H₂O₂ (1.1 eq), acetic acid (solvent)

-

Conditions : Stir at 0–5°C for 2 hr, then warm to 25°C for 12 hr.

Method B (Nucleophilic Substitution) :

Hydrobromide Salt Formation

The free amine is protonated using hydrobromic acid (HBr):

-

Procedure : Dissolve 6-aminohexyl methanethiosulfonate in diethyl ether, add 48% HBr dropwise, precipitate the hydrobromide salt.

-

Isolation : Filter, wash with cold ether, dry under vacuum (yield: 95%).

Critical Reaction Parameters and Optimization

Oxidation vs. Substitution: A Comparative Analysis

| Parameter | Oxidation (Method A) | Substitution (Method B) |

|---|---|---|

| Yield | 70% | 65% |

| Purity | 90% (HPLC) | 98% (NMR) |

| Byproducts | Sulfonic acids (5–10%) | MsCl hydrolysis products |

| Scalability | Moderate | High |

| Cost | Low (H₂O₂) | High (MsCl) |

Solvent and Temperature Effects

-

Oxidation : Acetic acid minimizes over-oxidation but requires strict temperature control.

-

Substitution : THF outperforms DMF due to lower nucleophilicity, reducing side reactions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Analyse Chemischer Reaktionen

6-Aminohexyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

6-Aminohexyl Methanethiosulfonate Hydrobromide is characterized by its ability to react specifically with cysteine residues in proteins. This specificity allows researchers to introduce modifications at precise locations within a protein structure, facilitating the study of protein function and dynamics. The compound is soluble in various solvents, including water and DMSO, making it versatile for laboratory use.

Applications in Protein Studies

2.1. Site-Directed Mutagenesis and Functional Studies

One of the primary applications of this compound is in site-directed mutagenesis, where it is used to introduce cysteine residues at specific sites within proteins. This technique allows for the investigation of the role of these residues in protein function, stability, and interactions. For example, studies have shown that introducing cysteine residues can help elucidate mechanisms of ion channel gating and ligand binding in various receptor proteins .

2.2. Structural Biology

The compound is also employed in structural biology to probe protein conformations and dynamics. By attaching fluorescent or spin labels to cysteine residues modified with this compound, researchers can use techniques such as fluorescence resonance energy transfer (FRET) or electron paramagnetic resonance (EPR) spectroscopy to study protein interactions and conformational changes under physiological conditions .

Case Studies Demonstrating Applications

3.1. Ion Channel Research

A significant application of this compound has been observed in ion channel research. For instance, studies utilizing this compound have successfully mapped the conformational changes in voltage-gated sodium channels during activation and inactivation phases. By selectively modifying cysteine residues within these channels, researchers could monitor changes in electrical properties and gain insights into the molecular mechanisms underlying ion conduction .

3.2. GABA Receptor Studies

Another notable application is in the study of GABA receptors, where this compound has been used to investigate receptor dynamics upon ligand binding. The modification of specific cysteine residues allowed researchers to determine how conformational changes influence receptor activity and pharmacological responses, contributing to a better understanding of neurotransmission processes .

Summary of Findings

The applications of this compound span various fields within biochemical research:

| Application Area | Description |

|---|---|

| Protein Modification | Introduces cysteine residues for functional studies |

| Structural Probing | Facilitates FRET/EPR studies by labeling modified cysteines |

| Ion Channel Research | Maps conformational changes in voltage-gated sodium channels |

| GABA Receptor Dynamics | Investigates ligand-induced conformational changes |

Wirkmechanismus

The mechanism of action of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction can modify the structure and function of the target molecules, leading to various biological effects. The compound targets cysteine residues in proteins, forming stable thioether bonds and altering protein activity .

Vergleich Mit ähnlichen Verbindungen

6-Aminohexyl Methanethiosulfonate Hydrobromide can be compared with other methanethiosulfonate derivatives, such as:

- 6-Bromohexyl Methanethiosulfonate

- 6-Iodohexyl Methanethiosulfonate

- 6-Methylhexyl Methanethiosulfonate

These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to its amino group, which provides additional functionality for further chemical modifications .

Biologische Aktivität

6-Aminohexyl Methanethiosulfonate Hydrobromide (AHMTSH) is a sulfhydryl-reactive compound that has garnered attention for its biological activity, particularly in biochemical research and applications. This article delves into the compound's structure, mechanisms of action, and its diverse biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain and a reactive methanethiosulfonate group. Its molecular formula is C₇H₁₄BrN₃O₂S₂, and it exhibits a molecular weight of approximately 292.2 g/mol. The presence of an amino group allows for interactions with various biological molecules, enhancing its reactivity.

AHMTSH acts primarily as a sulfhydryl-reactive agent. It can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function. This mechanism is crucial in studies involving protein folding, enzyme activity, and cellular signaling pathways.

1. Protein Modification

AHMTSH has been shown to modify cysteine residues in proteins, which can affect their structure and function. This property is particularly useful in studying the role of specific amino acids in enzyme catalysis and protein interactions.

2. Cellular Effects

Studies have demonstrated that AHMTSH can influence cellular processes such as apoptosis and cell signaling. For instance, it has been used to investigate the role of thiol modifications in cellular stress responses.

3. Antimicrobial Activity

Research indicates that AHMTSH exhibits antimicrobial properties against various pathogens. Its ability to disrupt thiol-dependent processes in bacteria makes it a candidate for developing new antimicrobial agents.

Case Study 1: Protein Interaction Studies

In a study examining the interaction between AHMTSH and the enzyme glutathione S-transferase (GST), researchers found that AHMTSH significantly inhibited GST activity by modifying critical cysteine residues. The inhibition was quantified using enzyme assays, demonstrating a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of AHMTSH on Staphylococcus aureus. The results indicated that AHMTSH reduced bacterial viability by over 70% at concentrations of 100 µM, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing 6-Aminohexyl Methanethiosulfonate Hydrobromide for research applications?

- Methodological Answer : Synthesis typically involves reacting methanethiosulfonate derivatives with 6-aminohexyl precursors under controlled pH and temperature. Purification via column chromatography (e.g., silica gel) and characterization by H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis are essential to confirm purity and structure. Reaction monitoring via thin-layer chromatography (TLC) is critical, as demonstrated in analogous dispirophosphazene syntheses .

Q. How is the specificity of this compound toward cysteine residues validated?

- Methodological Answer : Specificity is confirmed using thiol-blocking agents (e.g., N-ethylmaleimide) in control experiments. Mass spectrometry analysis of modified proteins identifies adduct formation exclusively at cysteine residues. Competitive assays with other thiol-reactive probes (e.g., iodoacetamide) further validate selectivity .

Q. What buffer conditions optimize the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable in mildly acidic to neutral buffers (pH 6.5–7.5). Avoid reducing agents (e.g., DTT, β-mercaptoethanol) to prevent premature disulfide bond cleavage. Use degassed buffers and inert atmospheres (N) to minimize oxidation .

Advanced Research Questions

Q. How can researchers design experiments to study ion channel pore architecture using this compound?

- Methodological Answer : The compound’s aminohexyl chain facilitates covalent modification of solvent-accessible cysteine residues in ion channels (e.g., K or Na channels). Pair with site-directed mutagenesis to introduce cysteines at strategic positions (e.g., pore loops or selectivity filters). Conduct electrophysiology (patch-clamp) pre/post modification to assess functional changes. Structural insights from X-ray crystallography (e.g., K channel selectivity filter coordination ) guide residue selection .

Q. What strategies resolve contradictions in modification efficiency across protein systems?

- Methodological Answer : Discrepancies arise from steric hindrance or varying cysteine accessibility. Use molecular dynamics (MD) simulations to predict residue exposure, as shown in neurotransmitter transporter studies . Adjust reaction time (10–30 minutes), concentration (0.1–1 mM), or introduce flexible linkers to improve accessibility. Validate with fluorescence quenching assays (e.g., MTS-4-fluorescein derivatives ).

Q. How are reaction kinetics between this compound and cysteine residues quantitatively analyzed?

- Methodological Answer : Employ stopped-flow spectroscopy to monitor real-time absorbance changes (e.g., at 412 nm for thiol-disulfide exchange). Calculate rate constants () under pseudo-first-order conditions. Compare with reference compounds (e.g., MTSEA) to assess relative reactivity. Single-molecule FRET (smFRET) can track conformational changes post-modification .

Q. What analytical approaches confirm successful protein modification in complex biological matrices?

- Methodological Answer : Use LC-MS/MS proteomics to identify modified peptides. Isotopic labeling or biotinylated derivatives enable enrichment and quantification. Cross-validation with Western blotting (anti-thioether antibodies) ensures specificity, as applied in serotonin transporter (SERT) studies .

Data Contradiction and Optimization

Q. How do researchers address inconsistent electrophysiological data after cysteine modification?

- Methodological Answer : Inconsistent results may stem from incomplete modification or off-target effects. Perform dose-response curves to establish saturating concentrations. Use non-conducting mutant channels as negative controls. Replicate experiments across multiple expression systems (e.g., Xenopus oocytes vs. mammalian cells) to isolate system-specific artifacts .

Q. What experimental controls are critical when using this compound in membrane protein studies?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.